Daunomycinone-13C,d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

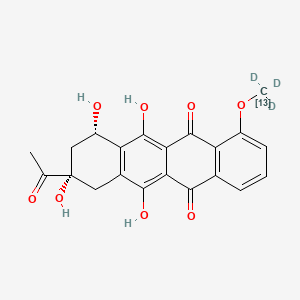

Daunomycinone-13C,d3 is a labeled derivative of daunomycinone, an aglycone of daunomycin, which is a metabolite of the bacterium Streptomyces peucetius. This compound is primarily used in biochemical research, particularly in proteomics. The molecular formula of this compound is C20(13C)H15D3O8, and it has a molecular weight of 402.37 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Daunomycinone-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the daunomycinone structure This process typically requires the use of labeled precursors and specific reaction conditions to ensure the isotopic labeling is achieved accurately

Industrial Production Methods: Industrial production of this compound is carried out by companies specializing in isotopically labeled compounds. The production process involves large-scale synthesis using labeled precursors, followed by purification and quality control to ensure the compound meets the required specifications for research use .

化学反应分析

Types of Reactions: Daunomycinone-13C,d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives .

科学研究应用

Daunomycinone-13C,d3 is widely used in scientific research, including:

Chemistry: Used as a tracer in studies involving the synthesis and degradation of daunomycin and related compounds.

Biology: Employed in studies of cellular metabolism and the mechanisms of action of daunomycin.

Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of daunomycin in the body.

作用机制

Daunomycinone-13C,d3 exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This intercalation disrupts the normal function of DNA and RNA, leading to the inhibition of cell division and the induction of apoptosis in cancer cells. The molecular targets of this compound include topoisomerase II, an enzyme critical for DNA replication and repair .

相似化合物的比较

Daunomycin (Daunorubicin): An antibiotic and chemotherapeutic agent closely related to daunomycinone.

Adriamycin (Doxorubicin): Another anthracycline antibiotic with a similar mechanism of action but different therapeutic applications.

Epirubicin: A derivative of doxorubicin with a slightly altered chemical structure, leading to different pharmacokinetic properties.

Uniqueness: Daunomycinone-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This labeling provides valuable insights into the metabolism and mechanism of action of daunomycin and related compounds, making it an essential tool in biochemical and pharmacological research .

生物活性

Daunomycinone-13C,d3 is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer therapy. This compound has garnered attention for its biological activity, particularly its mechanisms of action in inducing apoptosis in cancer cells and its potential applications as a therapeutic agent.

Chemical Structure and Properties

This compound is characterized by the incorporation of stable isotopes, which allows for precise tracking and quantification in biological systems. The presence of carbon-13 and deuterium enhances its utility in mass spectrometry for pharmacokinetic studies.

The primary mechanism by which this compound exerts its biological effects involves the induction of apoptosis through several pathways:

- Reactive Oxygen Species (ROS) Generation : At concentrations ranging from 0.2 to 1 µM, this compound induces ROS, which activates a cascade leading to cell death. This process is particularly effective in mature monocytic U937 and myelocytic HL-60 acute myeloid leukemia (AML) cells .

- Sphingomyelin-Ceramide Pathway Activation : In mature AML cells, the compound triggers a sphingomyelin-ceramide pathway that activates the MEKK1-SEK1-JNK cascade, enhancing the DNA binding activity of transcription factors such as AP-1 .

- Nuclear Receptor Interactions : Research indicates that daunomycinone may interact with various nuclear receptors, influencing gene expression related to cell survival and apoptosis .

Case Studies

- Acute Myeloid Leukemia (AML) : In vitro studies demonstrate that this compound effectively induces apoptosis in mature AML cells, while immature AML cells show resistance at similar concentrations. This differential sensitivity highlights the potential for targeted therapy in specific cancer subtypes .

- Breast Cancer Cells : The compound's interaction with nuclear receptors has shown promise in predicting sensitivity to other anticancer drugs, suggesting a role in personalized medicine approaches for breast cancer treatment .

Data Table: Biological Activity Overview

| Cell Type | Concentration (µM) | Effect | Mechanism |

|---|---|---|---|

| U937 (Mature AML) | 0.2 - 1 | Induces apoptosis | ROS generation, sphingomyelin pathway |

| HL-60 (Myelocytic AML) | 0.2 - 1 | Induces apoptosis | ROS generation, sphingomyelin pathway |

| CD34+ Immature AML | 0.2 - 1 | Resistant to apoptosis | Lack of response to ROS |

Research Findings

Recent studies have expanded on the understanding of this compound’s pharmacological profile:

- Antitumor Efficacy : Daunomycinone derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines, suggesting a broad spectrum of antitumor activity .

- Nuclear Receptor Profiling : The expression levels of nuclear receptors correlate with drug sensitivity across different cancer types, indicating that this compound could be part of a strategic approach to enhance therapeutic efficacy through receptor modulation .

属性

IUPAC Name |

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2+1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFDHOWPGULAQF-AAHWPTGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。